molecular formula C27H21NO4S B13512321 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-phenylthiophene-3-carboxylic acid CAS No. 1217863-68-7

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-phenylthiophene-3-carboxylic acid

Katalognummer: B13512321
CAS-Nummer: 1217863-68-7
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: DIYPYHHQIAPIME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-phenylthiophene-3-carboxylic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The compound’s structure includes a thiophene ring, which is a sulfur-containing heterocycle, and a carboxylic acid functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-phenylthiophene-3-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the deprotection of the Fmoc group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can significantly enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-phenylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-phenylthiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals

Wirkmechanismus

The mechanism of action of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methyl-4-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can facilitate the compound’s binding to these targets, thereby modulating their activity. The thiophene ring and carboxylic acid group can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

1217863-68-7

Molekularformel

C27H21NO4S

Molekulargewicht

455.5 g/mol

IUPAC-Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methyl-4-phenylthiophene-3-carboxylic acid

InChI

InChI=1S/C27H21NO4S/c1-16-23(17-9-3-2-4-10-17)24(26(29)30)25(33-16)28-27(31)32-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15H2,1H3,(H,28,31)(H,29,30)

InChI-Schlüssel

DIYPYHHQIAPIME-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(S1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.